molecular formula C8H10N4O3S B227350 2-Furaldehyde, 5-nitro-, 4,4-dimethyl-3-thiosemicarbazone CAS No. 14052-79-0

2-Furaldehyde, 5-nitro-, 4,4-dimethyl-3-thiosemicarbazone

Cat. No. B227350
CAS RN: 14052-79-0
M. Wt: 242.26 g/mol
InChI Key: CWSFSUPASHHZKE-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furaldehyde, 5-nitro-, 4,4-dimethyl-3-thiosemicarbazone, also known as nitrofurazone, is a synthetic compound that belongs to the nitrofuran family. It has been widely used in the medical field as an antibacterial and antifungal agent due to its broad spectrum of activity against various microorganisms. Nitrofurazone has also been used in veterinary medicine as a topical treatment for skin infections in animals. In

Mechanism of Action

The mechanism of action of 2-Furaldehyde, 5-nitro-, 4,4-dimethyl-3-thiosemicarbazonee is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes that are essential for their survival. Nitrofurazone may also interfere with DNA synthesis and repair, leading to cell death.
Biochemical and Physiological Effects:
Nitrofurazone has been shown to have low toxicity in animals and humans. It is rapidly absorbed and distributed throughout the body, with the highest concentrations found in the liver and kidneys. Nitrofurazone is metabolized in the liver and excreted in the urine. It has been reported to cause allergic reactions in some individuals.

Advantages and Limitations for Lab Experiments

Nitrofurazone has several advantages for lab experiments, including its broad spectrum of activity against microorganisms, low toxicity, and ease of use. However, it is important to note that 2-Furaldehyde, 5-nitro-, 4,4-dimethyl-3-thiosemicarbazonee may interfere with other experimental procedures, such as DNA analysis, due to its potential effects on DNA synthesis and repair.

Future Directions

There are several potential future directions for research on 2-Furaldehyde, 5-nitro-, 4,4-dimethyl-3-thiosemicarbazonee. One area of interest is the development of new formulations and delivery methods for 2-Furaldehyde, 5-nitro-, 4,4-dimethyl-3-thiosemicarbazonee to improve its efficacy and reduce potential side effects. Another area of research is the investigation of 2-Furaldehyde, 5-nitro-, 4,4-dimethyl-3-thiosemicarbazonee's potential use in cancer treatment, particularly in combination with other chemotherapy agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-Furaldehyde, 5-nitro-, 4,4-dimethyl-3-thiosemicarbazonee and its potential effects on DNA synthesis and repair.

Synthesis Methods

Nitrofurazone can be synthesized by the reaction of furfural with thiosemicarbazide in the presence of nitric acid. The reaction produces a yellow crystalline solid that is soluble in water and ethanol. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

Nitrofurazone has been extensively studied for its antibacterial and antifungal properties. It has been used to treat various infections caused by gram-positive and gram-negative bacteria, as well as fungi. Nitrofurazone has also been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of tumor cells.

properties

CAS RN

14052-79-0

Product Name

2-Furaldehyde, 5-nitro-, 4,4-dimethyl-3-thiosemicarbazone

Molecular Formula

C8H10N4O3S

Molecular Weight

242.26 g/mol

IUPAC Name

1,1-dimethyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C8H10N4O3S/c1-11(2)8(16)10-9-5-6-3-4-7(15-6)12(13)14/h3-5H,1-2H3,(H,10,16)/b9-5+

InChI Key

CWSFSUPASHHZKE-WEVVVXLNSA-N

Isomeric SMILES

CN(C)C(=S)N/N=C/C1=CC=C(O1)[N+](=O)[O-]

SMILES

CN(C)C(=S)NN=CC1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CN(C)C(=S)NN=CC1=CC=C(O1)[N+](=O)[O-]

Other CAS RN

14052-79-0

synonyms

5-Nitro-2-furaldehyde 4,4-dimethyl thiosemicarbazone

Origin of Product

United States

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